PTC-209 (N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine) is a small molecule inhibitor that primarily functions as a transcriptional inhibitor of BMI-1, a polycomb group protein involved in stem cell self-renewal. [, , , , , ] In scientific research, PTC-209 has been instrumental in studying BMI-1 function and exploring its therapeutic potential in various cancer models, including acute myeloid leukemia, multiple myeloma, glioblastoma, and breast cancer. [, , , , , ] While PTC-209 was initially identified as a BMI-1 inhibitor, research has revealed its impact on other cellular pathways and processes, indicating a complex mechanism of action with potential wider applications in scientific research. [, , , , ]
The synthesis of PTC-209 involves multi-step organic reactions that typically include the formation of specific functional groups essential for its activity. Although detailed synthetic routes are proprietary and not always disclosed in public literature, the compound is synthesized using standard organic chemistry techniques such as coupling reactions, condensation reactions, and purification methods like chromatography.
Technical details regarding the synthesis include:
PTC-209 has a defined molecular structure that contributes to its biological activity. The molecular formula of PTC-209 is CHNO, with a molecular weight of approximately 240.30 g/mol. The structure features a phenyl group attached to a pyrimidine ring, which is critical for its binding affinity to BMI1.
Data on its structural characteristics include:
PTC-209's chemical reactivity primarily involves interactions with BMI1 protein. It irreversibly binds to BMI1, leading to the downregulation of this oncogene's expression. The compound's mechanism involves:
Technical details about its reactions include:
The mechanism of action of PTC-209 is primarily centered on its role as an inhibitor of BMI1. By downregulating BMI1 expression, PTC-209 affects several cellular processes:
Data supporting these mechanisms indicate significant alterations in gene expression profiles following treatment, including upregulation of tumor suppressor genes and downregulation of oncogenes .
PTC-209 possesses several notable physical and chemical properties:
Relevant data includes:
PTC-209 has significant potential applications in scientific research and therapeutic development:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3